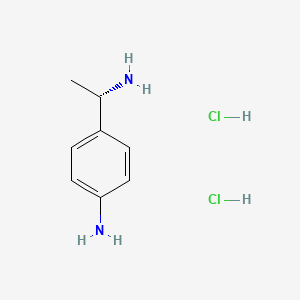
(S)-4-(1-Aminoethyl)aniline dihydrochloride
Übersicht
Beschreibung
“(S)-3-(1-Aminoethyl)aniline dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 . It is used for research purposes .
Synthesis Analysis
The synthesis of α-chiral primary amines, such as “(S)-3-(1-Aminoethyl)aniline dihydrochloride”, is a valuable and versatile process. These amines serve as building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . They also serve as chiral ligands or organocatalysts for asymmetric catalysis .Molecular Structure Analysis
The molecular structure of “(S)-3-(1-Aminoethyl)aniline dihydrochloride” can be represented by the SMILES notation: CC@@HN)N.Cl.Cl .Wissenschaftliche Forschungsanwendungen
Genotoxic Activities and Carcinogenicity
Aniline derivatives, including "(S)-4-(1-Aminoethyl)aniline dihydrochloride," have been examined for their genotoxic potential and relationship to carcinogenic activities. One significant study reviewed the genotoxic activities of aniline and its metabolites, highlighting the complex outcomes across different genetic endpoints. Most validated studies did not indicate a genotoxic potential for aniline, suggesting that its carcinogenic effects in the spleen of rats might result from chronic high-dose damage leading to oxidative stress rather than direct genetic damage (Bomhard & Herbold, 2005).
Synthetic and Structural Insights
The synthesis and structural properties of novel substituted thiazolidinones from the reaction of chloral with substituted anilines, including derivatives of "(S)-4-(1-Aminoethyl)aniline dihydrochloride," have been explored. These studies have provided insights into the conformations of the products and their potential applications in various fields (Issac & Tierney, 1996).
Biological Applications and Toxicity Studies
Extensive research has been conducted on the biological significance and potential toxicity of aniline derivatives. For instance, the molecular mechanisms underlying aniline-induced spleen and neuron toxicity have been reviewed, elucidating the roles of oxidative stress, DNA damage, and cell cycle regulation in toxicity and tumorigenesis following exposure to such compounds (Makhdoumi et al., 2019). Another study reviewed the formation of aminophenyl-β-carboline derivatives from the co-mutagenic action of β-carbolines and aniline derivatives, highlighting their impact on tumorigenesis and the potential health risks associated with exposure (Totsuka & Wakabayashi, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(1S)-1-aminoethyl]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZGSNSUNOPNF-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-Aminoethyl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B3119731.png)
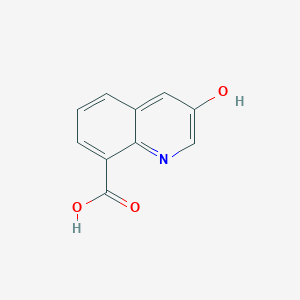
![6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B3119737.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B3119755.png)

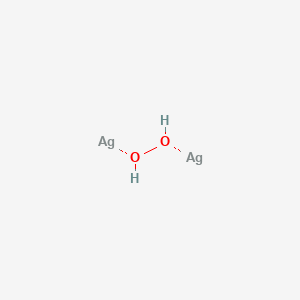
![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)

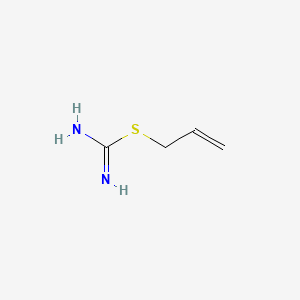
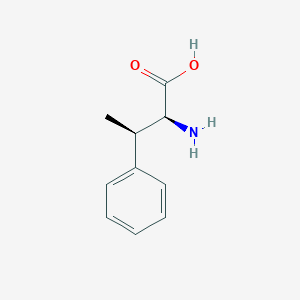

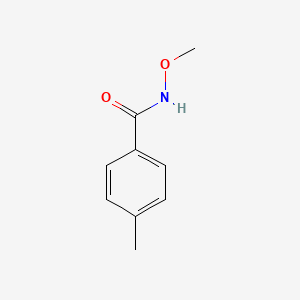
![Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate](/img/structure/B3119833.png)